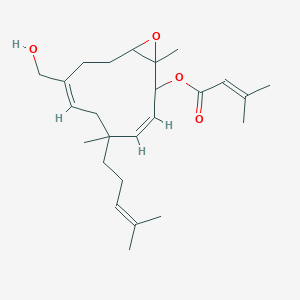

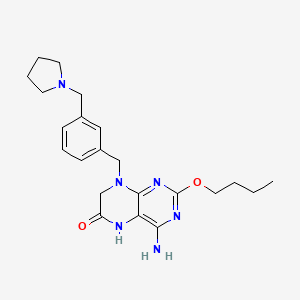

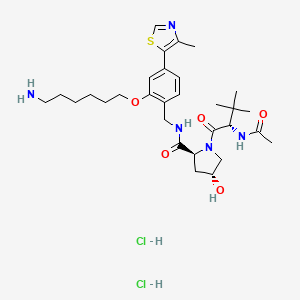

![molecular formula C17H11Cl2N3O2 B611748 N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide CAS No. 1630936-95-6](/img/structure/B611748.png)

N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide” is a chemical compound with the molecular formula C17H11Cl2N3O2 . It is also known by the synonyms VU0422288 and ML396 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two chlorine atoms attached to different carbon atoms in the structure . The exact mass of the molecule is 359.0228320 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.2 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 64.1 Ų and a complexity of 427 .科学的研究の応用

Treatment of Rett Syndrome

VU0422288 has been used in research related to Rett syndrome, a rare genetic disorder that affects brain development in girls . The compound was found to restore the function of metabotropic glutamate receptor 7 (mGlu7), which is impaired in mice with Rett syndrome . This restoration led to improvements in cognitive, social, and respiratory phenotypes in the mouse model .

Potentiation of mGlu7

VU0422288 is a positive allosteric modulator of metabotropic glutamate receptors of Group III, including mGlu7 . It has been shown to potentiate the function of mGlu7, which can have various effects depending on the context . For example, in the context of Rett syndrome, potentiation of mGlu7 by VU0422288 was found to rescue long-term potentiation at certain synapses .

Neuroprotection

VU0422288 has been studied for its neuroprotective properties . In combination with memantine, a non-competitive NMDA receptor antagonist, VU0422288 was found to reduce neurodegeneration in the rat hippocampus induced by the neurotoxic agent trimethyltin . This suggests that VU0422288 could potentially be used in the treatment of neurodegenerative diseases.

Modulation of Glutamatergic Synaptic Transmission

VU0422288 has been shown to modulate glutamatergic synaptic transmission . This modulation can have various effects, such as reducing neurodegeneration in the hippocampus . The ability of VU0422288 to modulate glutamatergic synaptic transmission could potentially be harnessed for therapeutic purposes in various neurological conditions.

Reduction of Neuroinflammation

VU0422288, in combination with memantine, was found to normalize the expression of genes related to neuroinflammation in the hippocampus of rats treated with the neurotoxic agent trimethyltin . This suggests that VU0422288 could potentially be used to reduce neuroinflammation in various neurological conditions.

Improvement of Animal Behavior

In a study on rats treated with the neurotoxic agent trimethyltin, the combined use of VU0422288 and memantine was found to improve animal behavior . This suggests that VU0422288 could potentially be used to improve behavior in various neurological conditions.

作用機序

Target of Action

VU0422288, also known as VU 0422288 or N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide, is a positive allosteric modulator of group III metabotropic glutamate receptors (mGluRs). It primarily targets mGluR4, mGluR7, and mGluR8 . These receptors play a crucial role in modulating normal neuronal function and synaptic transmission .

Mode of Action

VU0422288 interacts with its targets by potentiating the action of the group III mGluRs. It inhibits mGluRs with EC50 values of 125 nM, 146 nM, and 108 nM for mGluR4, mGluR7, and mGluR8, respectively . This interaction results in the modulation of glutamatergic synaptic transmission .

Biochemical Pathways

The compound affects the glutamatergic synaptic transmission pathway. It potentiates mGlu7-mediated reductions in excitatory post-synaptic potentials in hippocampal slices . This modulation significantly affects the dynamics of neurodegeneration in the hippocampus .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The molecular and cellular effects of VU0422288’s action include significant reduction in neuronal cell death in certain regions of the hippocampus. It also normalizes the level of expression of genes characterizing glutamatergic synaptic transmission and neuroinflammation . Furthermore, it reverses deficits in contextual fear memory, social recognition, and apneas in Rett syndrome (RTT) model mice .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of the hippocampus, suggesting that its action may be particularly relevant in this brain region .

特性

IUPAC Name |

N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRLPXFGQKQHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does VU0422288 interact with its target, and what are the downstream effects?

A1: VU0422288 acts as a positive allosteric modulator of mGlu7 receptors [, ]. Unlike orthosteric agonists that bind to the glutamate binding site, VU0422288 interacts with an allosteric site on the receptor. This binding enhances the receptor's response to glutamate, the endogenous ligand []. The downstream effects of mGlu7 activation are primarily mediated through G-protein signaling pathways, ultimately modulating neuronal excitability by regulating glutamate and GABA release [].

Q2: How does VU0422288's activity compare to other mGlu7 agonists and PAMs?

A2: Research indicates that VU0422288 exhibits distinct activity compared to other mGlu7 agonists and PAMs. Notably, its potentiation effect is influenced by the specific agonist used. For instance, VU0422288 demonstrates a higher maximal potentiation level with the surrogate agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) compared to glutamate, the endogenous agonist []. This probe dependence highlights the complex interplay between orthosteric and allosteric binding sites on mGlu7 and the potential for developing PAMs with tailored pharmacological profiles. Additionally, compared to another mGlu7 PAM, VU6005649, VU0422288 shows different maximal potentiation levels with L-AP4 versus glutamate [], further emphasizing the diversity in the mechanism of action among different mGlu7 PAMs.

Q3: What is the significance of VU0422288 in understanding mGlu7 biology and its therapeutic potential?

A3: VU0422288 has emerged as a valuable tool compound for investigating mGlu7 biology and its therapeutic potential []. Its discovery provided proof-of-concept evidence that mGlu7 activity can be selectively enhanced through positive allosteric modulation []. This finding is particularly significant as mGlu7 is implicated in various neurological and psychiatric disorders, including autism, depression, ADHD, and schizophrenia []. By understanding the detailed mechanisms of action of compounds like VU0422288, researchers can further explore the therapeutic potential of targeting mGlu7 for these conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

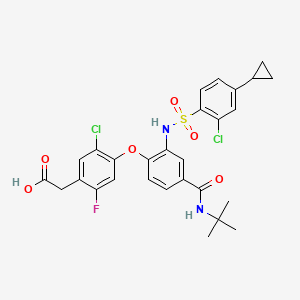

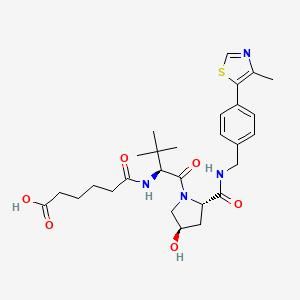

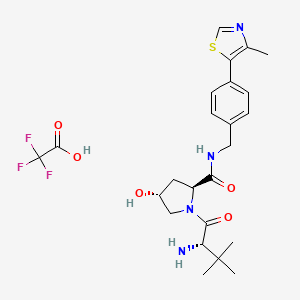

![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)

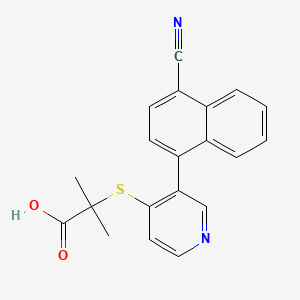

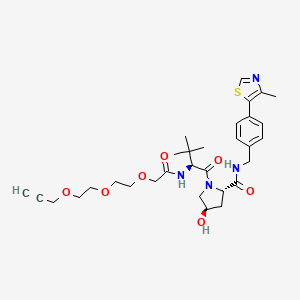

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)